

Synthesis and Characteristics of 8-Bromocaffeine

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Compound Focus: Caffeine, 8-bromo-

CAS No.: 10381-82-5

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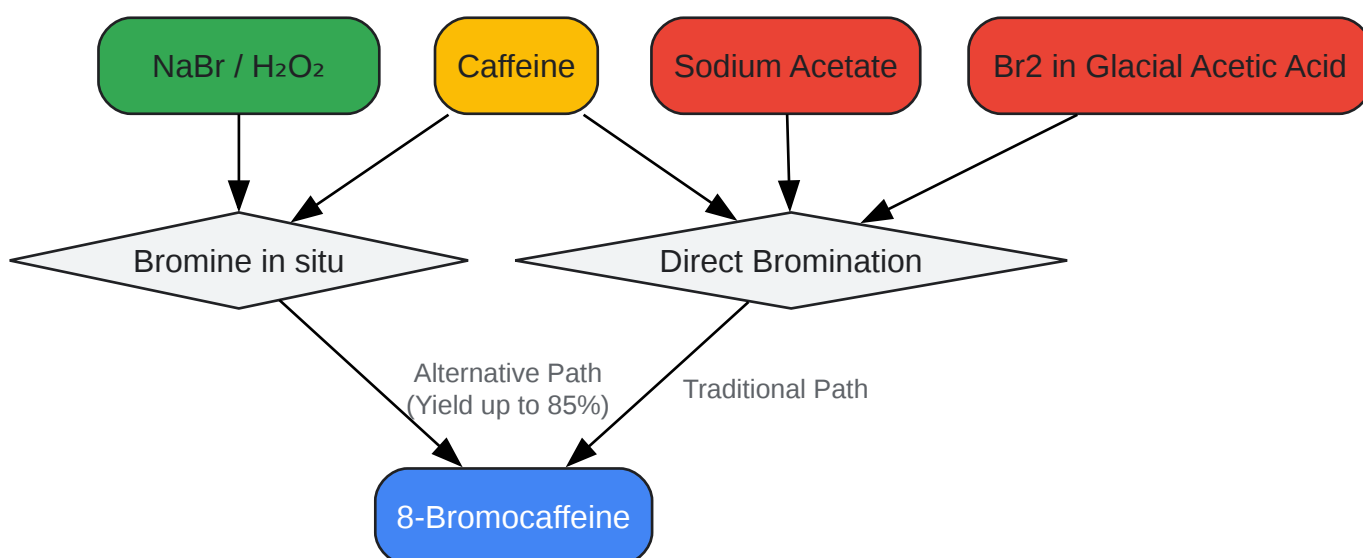
8-Bromocaffeine is produced through the direct bromination of caffeine. The table below summarizes its key properties and a common synthesis method.

Property	Description
Chemical Formula	$C_8H_9BrN_4O_2$ [1]
Molar Mass	273.090 g·mol ⁻¹ [1]
Appearance	White, odorless solid [1]
Melting Point	206 °C (403 °F; 479 K) [1]
Primary Role	Versatile reagent; Radiosensitizer [1] [2]

Synthesis Parameter	Description
Reaction Type	Electrophilic aromatic substitution [1]
Starting Material	Caffeine [1]
Reagents	Bromine in glacial acetic acid [1]

Synthesis Parameter	Description
Acid Scavenger	Sodium acetate (to trap HBr) [1]
Alternative Method	Bromine generated <i>in situ</i> from NaBr and H ₂ O ₂ [1] [3]
Reported Yield	Up to 85% with the alternative method [1]

The following diagram illustrates the two primary synthesis pathways for 8-Bromocaffeine:



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Synthesis routes for 8-Bromocaffeine via direct bromination or *in situ* bromine generation.

8-Bromocaffeine as a Synthetic Reagent

A key application of 8-Bromocaffeine is its use as a precursor for synthesizing more complex molecules, particularly through **Ullmann-type condensation reactions** [3].

Experimental Protocol: Synthesis of 8-(4'-Bromophenoxy) Caffeine (BPC) [3]

- **Reaction Setup:** In a 50 mL flask equipped with a condenser and a calcium chloride drying tube, combine the following reagents:
 - 8-Bromocaffeine: 0.82 g (3.0 mmol)

- 4-Bromophenol: 2.0 mmol
- Sodium Carbonate (Base): 0.55 g (4.0 mmol)
- Copper Powder (Catalyst): 0.013 g (0.2 mmol)
- Pyridine: 4 drops
- Dimethylformamide (DMF, Solvent): 15 mL
- **Reaction Execution:** Reflux the reaction mixture for 6 hours.
- **Work-up and Purification:** Dissolve the resulting precipitate in 15 mL of ethanol and filter to remove insoluble inorganic salts (sodium carbonate and copper). Purify the crude product by recrystallization from ethanol.
- **Yield and Characteristics:** This procedure yields 51% of BPC as a solid with a melting point of 233–234 °C [3].

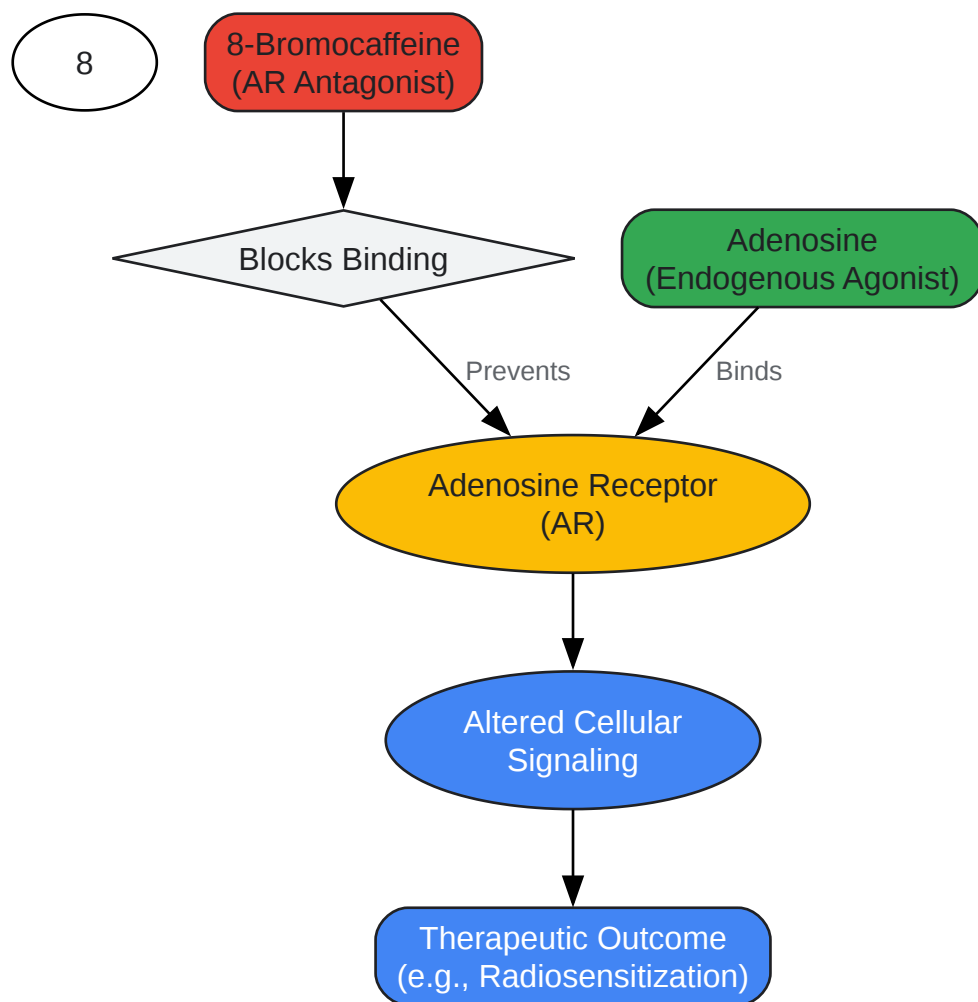
Furthermore, 8-Bromocaffeine serves as a reagent for converting aldoximes into nitriles under microwave irradiation, a method applicable to aliphatic, aromatic, and heterocyclic aldoximes that preserves asymmetric centers in chiral substrates [2].

Pharmaceutical Applications and Mechanism

In pharmaceutical research, 8-Bromocaffeine is investigated as a **radiosensitizer** for cancer therapy, specifically in the radiotherapy of brain tumors. It functions by increasing the sensitivity of tumor cells to radiation treatment, potentially allowing for lower radiation doses and reduced damage to healthy tissue [1].

While the exact molecular-level signaling pathway is not detailed in the available sources, its activity is likely rooted in its nature as a xanthine derivative. The generally accepted mechanism for such compounds is **adenosine receptor (AR) antagonism**. Caffeine and its analogs reversibly block adenosine receptors, preventing adenosine from inducing drowsiness and other effects. This antagonism can influence a wide range of biological processes, making 8-Bromocaffeine and its derivatives valuable as research tools and potential therapeutic agents for conditions like Alzheimer's disease, asthma, and Parkinson's disease [3].

The following diagram outlines this general mechanism and its therapeutic implications:



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Proposed mechanism of 8-Bromocaffeine as an adenosine receptor antagonist.

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References

1. - 8 - Wikipedia Bromocaffeine [en.wikipedia.org]
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3. Synthesis and X-ray crystal structure of - (4-bromophenoxy) caffeine [redalyc.org]

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